molecular formula C6H8F3NS B2999610 (3R)-3-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane CAS No. 1823879-39-5

(3R)-3-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane

Cat. No.: B2999610
CAS No.: 1823879-39-5
M. Wt: 183.19
InChI Key: KWPVCJJJEQLBKW-SCSAIBSYSA-N
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Description

(3R)-3-(Trifluoromethyl)-2-thia-6-azaspiro[33]heptane is a spirocyclic compound characterized by the presence of a trifluoromethyl group, a sulfur atom, and a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(Trifluoromethyl)-2-thia-6-azaspiro[3This process can be achieved using reagents such as Umemoto’s reagent or trifluoromethyl sulfonium salts under photoredox catalysis conditions . The reaction conditions often include the use of visible light irradiation and a suitable photocatalyst, such as fac-Ir(ppy)3 .

Industrial Production Methods

Industrial production methods for (3R)-3-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of metal-free conditions and readily available starting materials can also enhance the sustainability and cost-effectiveness of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogen atom can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound. These products can have varied applications depending on their chemical properties and functional groups .

Scientific Research Applications

(3R)-3-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3R)-3-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. The sulfur and nitrogen atoms can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3R)-3-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane include:

Uniqueness

The uniqueness of this compound lies in its spirocyclic structure, which imparts rigidity and distinct stereochemical properties. This structural feature can enhance the compound’s binding affinity and selectivity for specific molecular targets, making it a valuable scaffold for drug discovery and development .

Properties

IUPAC Name

(3R)-3-(trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NS/c7-6(8,9)4-5(3-11-4)1-10-2-5/h4,10H,1-3H2/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWPVCJJJEQLBKW-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)CSC2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2(CN1)CS[C@H]2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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